molecular formula C7H11N3O B8767763 (4-Methoxy-6-methylpyrimidin-2-YL)methanamine

(4-Methoxy-6-methylpyrimidin-2-YL)methanamine

Cat. No. B8767763
M. Wt: 153.18 g/mol
InChI Key: NXNWUWSHZNLQFX-UHFFFAOYSA-N
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Patent
US04565567

Procedure details

A mixture of 4.4 g of the product from Example 8, 0.35 g 10% palladium-on-carbon catalyst, and 1.5 ml of concentrated hydrochloric acid in 70 ml methanol was shaken under an atmosphere of hydrogen at 46 p.s.i. on a Parr Hydrogenation Apparatus. After 31/2 hours, the solution was filtered through a pad of Celite and the filtrate was concentrated in vacuo. The resulting solid was taken up in water and the aqueous layer was washed with several small portions of ether. Adjustment to pH 13 followed by extraction with methylene chloride, drying, and evaporation of the organic layer gave 1.8 g of the title compound as a light yellowish-orange oil.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:8]=[C:7]([CH3:9])[CH:6]=[C:5]([O:10][CH3:11])[N:4]=1)#[N:2].Cl>[Pd].CO>[NH2:2][CH2:1][C:3]1[N:8]=[C:7]([CH3:9])[CH:6]=[C:5]([O:10][CH3:11])[N:4]=1

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
C(#N)C1=NC(=CC(=N1)C)OC
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.35 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
70 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was shaken under an atmosphere of hydrogen at 46 p.s.i
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 31/2 hours, the solution was filtered through a pad of Celite
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
WASH
Type
WASH
Details
the aqueous layer was washed with several small portions of ether
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with methylene chloride
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
evaporation of the organic layer

Outcomes

Product
Name
Type
product
Smiles
NCC1=NC(=CC(=N1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 39.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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